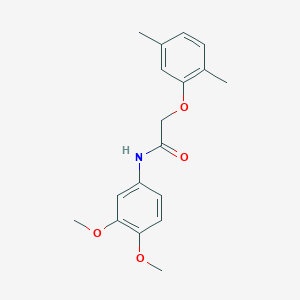
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 belongs to the class of compounds known as piperidine carboxamides, which have been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This profile is similar to that of atypical antipsychotic drugs, which suggests that this compound may have similar therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its antipsychotic, anti-inflammatory, and analgesic effects, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in rodents. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide for lab experiments is its potent and selective pharmacological profile, which allows for precise manipulation of neurotransmitter systems in the brain. Additionally, this compound has a favorable safety profile, which reduces the risk of adverse effects in animal models. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of schizophrenia and other psychiatric disorders. Additional preclinical studies are needed to further elucidate the mechanism of action of this compound and to determine its efficacy and safety in animal models. Clinical trials in humans may also be warranted to evaluate the potential therapeutic effects of this compound in psychiatric disorders. Additionally, further research is needed to explore the potential anti-inflammatory and analgesic effects of this compound in animal models and humans.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form 1-(2,3-dihydro-1,3-benzodioxol-5-yl)ethanone. This intermediate is then reacted with piperidine-4-carboxylic acid to form the corresponding amide, which is subsequently acylated with 4-chlorobenzoyl chloride to yield this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of conditions, including schizophrenia, bipolar disorder, and depression. In preclinical studies, this compound has been shown to exhibit potent antipsychotic effects, with a mechanism of action similar to that of atypical antipsychotic drugs such as clozapine. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of pain and inflammation.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-16(3-5-17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-1-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSEWYTHXTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)